molecular formula C23H29NO4 B11154087 4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11154087
M. Wt: 383.5 g/mol
InChI Key: NAUFEQTVWRWZJF-UHFFFAOYSA-N
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Description

4-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is a complex organic compound that features a piperidine moiety, a chromenone core, and a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Piperidine Moiety: This can be achieved through the reaction of 3-methylpiperidine with suitable reagents to introduce the desired functional groups.

    Construction of the Chromenone Core: This involves cyclization reactions that form the chromenone structure, often using catalysts and specific reaction conditions to ensure high yield and purity.

    Integration of the Cycloheptane Ring: This step usually involves ring-closing reactions that incorporate the cycloheptane ring into the overall structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and automation to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketones or other functional groups into alcohols or alkanes, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is unique due to its complex structure, which combines a piperidine moiety, a chromenone core, and a cycloheptane ring

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C23H29NO4/c1-15-7-6-12-24(13-15)21(25)14-27-20-11-10-18-17-8-4-3-5-9-19(17)23(26)28-22(18)16(20)2/h10-11,15H,3-9,12-14H2,1-2H3

InChI Key

NAUFEQTVWRWZJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=C(C3=C(C=C2)C4=C(CCCCC4)C(=O)O3)C

Origin of Product

United States

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